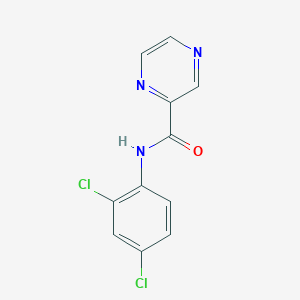

![molecular formula C21H18N6O2 B5509436 2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phthalazinone compounds involves strategic incorporation of functional groups that significantly influence their biological activities. For instance, the synthesis and pharmacological evaluation of 2-[2-(1-imidazolyl)ethyl]-4-(3-pyridyl)-1(2H)-phthalazinones have shown that the phenyl moiety of the phthalazinone skeleton plays a crucial role in modulating activities such as thromboxane A2 synthetase inhibition and bronchodilation (Yamaguchi et al., 1994). Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives under microwave irradiation has been reported, indicating a convenient approach to complex heterocyclic structures (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives reveals a complex heterocyclic system that is crucial for their biological activities. Studies have demonstrated the importance of specific substituents on the phthalazinone ring, influencing the compound's efficacy and specificity (Yamaguchi et al., 1994). The structural analysis often involves spectroscopic methods to confirm the presence of desired functional groups and the overall molecular architecture.

Chemical Reactions and Properties

Phthalazinone derivatives participate in a variety of chemical reactions, reflecting their reactive nature and versatility. The formation of N-Mannich bases from 1(2H)-phthalazinones and secondary amines, followed by subsequent reactions leading to cyanoethylated products, exemplifies the diverse reactivity of these compounds (Mustafa et al., 1964). These chemical transformations are pivotal for tailoring the compounds' properties for specific applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound is related to a class of chemicals that have been synthesized through various methods, demonstrating the diverse chemical reactions and properties these compounds possess. For example, the synthesis of imidazo[1,2-a]pyridines through a three-component domino reaction involving ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, aromatic aldehydes, and malononitrile under microwave irradiation showcases the compound's synthetic accessibility and the potential for modification to enhance its properties for specific applications (Li et al., 2013).

Potential Therapeutic Applications

While the direct therapeutic applications of "2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone" specifically are not discussed, related compounds have been investigated for their potential medicinal properties. For instance, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiulcer potential, demonstrating the broader therapeutic relevance of this chemical class (Starrett et al., 1989).

Chemical Reactions and Derivatives

The compound's structure allows for various chemical reactions that lead to the synthesis of novel derivatives, expanding its applicability in scientific research. The conversion of related compounds into diverse derivatives, such as pyridines, pyrimidinones, and oxazinones, highlights the compound's versatility and potential for creating new molecules with unique properties and applications (Amr et al., 2007).

Propriétés

IUPAC Name |

2-[2-oxo-2-(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-18(12-27-21(29)15-6-2-1-5-14(15)11-25-27)26-10-8-16-19(24-13-23-16)20(26)17-7-3-4-9-22-17/h1-7,9,11,13,20H,8,10,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHUXBVFTVCKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1NC=N2)C3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)